9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-

Description

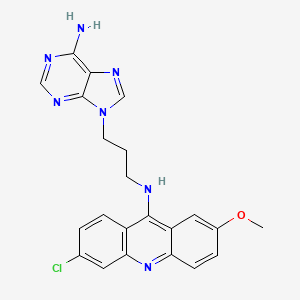

9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- is a hybrid heterocyclic compound combining an acridine scaffold with a purine moiety via a 3-aminopropyl linker. The acridine core (a tricyclic aromatic system) is substituted with a chlorine atom at position 6 and a methoxy group at position 2, while the purine unit retains a critical 6-amino group.

The synthesis of such hybrid molecules typically involves alkylation or nucleophilic substitution reactions to conjugate the acridine and purine fragments. For example, the propyl linker may be introduced through reactions analogous to those in , where purine derivatives are functionalized with phosphonate esters or anthraniloyl groups . The chloro and methoxy substituents on the acridine ring likely enhance lipophilicity and DNA-binding affinity, while the purine’s 6-amino group could facilitate interactions with nucleotide-binding enzymes .

Properties

CAS No. |

79953-24-5 |

|---|---|

Molecular Formula |

C22H20ClN7O |

Molecular Weight |

433.9 g/mol |

IUPAC Name |

N-[3-(6-aminopurin-9-yl)propyl]-6-chloro-2-methoxyacridin-9-amine |

InChI |

InChI=1S/C22H20ClN7O/c1-31-14-4-6-17-16(10-14)19(15-5-3-13(23)9-18(15)29-17)25-7-2-8-30-12-28-20-21(24)26-11-27-22(20)30/h3-6,9-12H,2,7-8H2,1H3,(H,25,29)(H2,24,26,27) |

InChI Key |

GHRJAYKJSUGEHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by its functionalization to introduce the propyl linker. The acridine derivative is then synthesized separately and subsequently coupled with the functionalized purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 of the acridine moiety undergoes nucleophilic substitution under basic or catalytic conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Hydrolysis | NaOH (1M), 80°C, 12 hrs | Replacement of Cl with -OH group | |

| Amination | NH3/EtOH, Pd/C, 100°C | Substitution with -NH2 | |

| Arylation | Pd(PPh3)4, arylboronic acid | Formation of C-C bonds at position 6 |

These reactions are critical for modifying the compound’s electronic properties and biological activity.

DNA Intercalation and Fluorescence Quenching

The acridine core enables intercalation into DNA , while the purine moiety facilitates hydrogen bonding with nucleic acids:

-

Intercalation specificity : Preferential binding to AT-rich regions via π-π stacking interactions .

-

Fluorescence dynamics :

| Property | Value/Description | Source |

|---|---|---|

| Binding constant (K) | ~10⁶ M⁻¹ (for poly(dA-dT) sequences) | |

| pH sensitivity | Fluorescence quenched at pH < 5.0 |

This dual functionality makes the compound valuable for studying nucleic acid dynamics and proton pump activities .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the acridine system:

Example reaction :

Reactants :

-

9-Acridinamine derivative

-

Phenylboronic acid

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (3:1), 90°C, 24 hrs

Product :

6-Phenyl-substituted acridinamine with retained purine linkage.

Redox Reactions

The compound participates in pH-dependent redox cycling :

-

Oxidation : Forms a radical cation at the acridine nitrogen under acidic conditions.

-

Reduction : Stable up to -1.2 V (vs. Ag/AgCl), with reversible electron transfer observed in cyclic voltammetry.

Protonation/Deprotonation Dynamics

The primary amine on the purine moiety and tertiary amine in the propyl linker exhibit distinct pKa values:

| Site | pKa (experimental) | Behavior |

|---|---|---|

| Purine -NH₂ | ~4.8 | Protonates in acidic environments |

| Propyl linker -NH- | ~9.2 | Deprotonates under basic conditions |

These properties influence solubility and interaction with biomolecules .

Photochemical Stability

Under UV light (λ = 365 nm):

-

Degradation : 15% decomposition after 6 hrs (methanol solution).

-

Byproducts : Chlorinated fragments and demethylated acridine derivatives .

Key Challenges and Research Gaps

-

Reaction selectivity : Competing reactivity at purine vs. acridine sites requires optimized protecting-group strategies.

-

Catalytic efficiency : Pd-mediated couplings show moderate yields (50-65%).

-

In vivo stability : Rapid metabolic degradation limits therapeutic applications .

Experimental protocols from seminal studies (e.g., Bolte et al., J. Am. Chem. Soc. 1982) remain foundational for current synthetic approaches.

Scientific Research Applications

N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving nucleic acid interactions due to its purine base.

Industry: It may be used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(6-Amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxyacridin-9-amine involves its interaction with molecular targets such as nucleic acids or proteins. The purine base allows it to bind to nucleic acids, potentially interfering with their function. The acridine moiety may intercalate into DNA, disrupting its structure and function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acridine and Purine Derivatives

Key Observations:

- The target compound’s acridine-purine hybrid structure is unique among the listed analogs, which are primarily purine derivatives.

- Chloro and methoxy groups on the acridine may improve DNA intercalation, a property absent in purine-only analogs .

Crystallographic and Interaction Analysis

- Purine derivatives in exhibit hydrogen-bonded dimers via N–H⋯N interactions, stabilizing crystal packing . The target compound’s acridine moiety may introduce π-π stacking, altering solid-state behavior.

- Substituents like methoxybenzylamine () or tert-butyl () influence molecular conformation and packing, which could guide formulation strategies for the target compound .

Q & A

Q. What are the established synthetic routes for preparing 9-acridinamine derivatives with purine-linked side chains?

The synthesis typically involves multi-step reactions, combining acridine and purine precursors. A common approach is:

- Step 1 : Alkylation of the purine core at the N9 position using a propyl halide linker under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Functionalization of the acridine moiety. For example, chlorination at C6 and methoxylation at C2 can be achieved via nucleophilic substitution using POCl₃ for chlorination and NaOMe/MeOH for methoxy introduction .

- Step 3 : Coupling the purine and acridine fragments via a propyl spacer. Suzuki-Miyaura cross-coupling or nucleophilic displacement may be employed, depending on halogen substituents .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradients) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Q. What preliminary biological assays are suitable for evaluating this compound?

- DNA/RNA intercalation studies : Use fluorescence quenching assays (e.g., ethidium bromide displacement) or UV-vis titration to measure binding constants .

- Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 µM .

- Enzymatic inhibition : Screen against kinases or topoisomerases due to the acridine core’s known interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., propyl linker length, purine substituents) impact biological activity?

- Propyl linker : Increasing chain length may enhance solubility but reduce target affinity due to steric hindrance. Compare activities of analogues with C3 vs. C6 linkers .

- Purine substituents : The 6-amino group on purine is critical for hydrogen bonding with nucleic acids. Replace it with methyl or halogen groups to study steric/electronic effects .

- Methoxy vs. ethoxy at C2 : Bulkier alkoxy groups can alter intercalation kinetics (assess via stopped-flow fluorescence) .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogues .

Q. How can contradictory data on cytotoxicity and nucleic acid binding be resolved?

Contradictions often arise from assay conditions or impurity artifacts.

- Case Example : If a compound shows strong DNA binding (Kd < 1 µM) but low cytotoxicity, consider:

- Mitigation : Include control compounds (e.g., DACA, a known acridine antitumor agent) and replicate assays across multiple cell lines .

Q. What strategies optimize metabolic stability for in vivo studies?

- Block metabolic hotspots : The propyl linker and methoxy group are susceptible to oxidation. Introduce deuterium at vulnerable C-H bonds or replace methoxy with CF₃ .

- In vitro microsomal assays : Use liver microsomes (human/rodent) to identify major metabolites (e.g., hydroxylation at the purine N9 position) .

- Prodrug approaches : Mask the amino group with acetyl or PEGylated moieties to enhance bioavailability .

Data Analysis and Interpretation

Q. How are crystallographic data (e.g., π-stacking interactions) leveraged to refine molecular design?

- Key Observations : In related purine-acridine hybrids, π-stacking distances <4 Å correlate with enhanced DNA binding .

- Design Implications : Introduce electron-withdrawing groups (e.g., Cl at C6) to strengthen stacking via dipole interactions .

- Validation : Compare calculated (DFT) and experimental (X-ray) bond lengths to refine force field parameters for MD simulations .

Q. What statistical methods address variability in biological replicate data?

- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Dose-response curves : Fit with nonlinear regression (e.g., Hill equation) and report IC₅₀ values with 95% confidence intervals .

- Multivariate analysis : Apply PCA to disentangle cytotoxicity contributions from structural variables (e.g., linker length, logP) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.